2Z-Hexen-1-ol - 2,3 - d2
CAS No.: 1246168-61-5
Cat. No.: VC0148355
Molecular Formula: C6H10D2O
Molecular Weight: 102.101
Purity: 90% min.
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1246168-61-5 |
|---|---|
| Molecular Formula | C6H10D2O |
| Molecular Weight | 102.101 |
Introduction
Chemical Identity and Structural Characterization
Nomenclature and Identification
2Z-Hexen-1-ol-2,3-d2 is a deuterated analog of (Z)-2-hexen-1-ol where two hydrogen atoms at positions 2 and 3 have been replaced with deuterium atoms. The parent compound (Z)-2-hexen-1-ol (CAS: 928-94-9) belongs to the class of organic compounds known as fatty alcohols and possesses a characteristic cis configuration at the double bond .
Structural Formula and Representation
The molecular formula of 2Z-Hexen-1-ol-2,3-d2 is C₆H₁₀D₂O, where D represents deuterium (²H), the heavy isotope of hydrogen. The structure maintains the Z (cis) configuration at the C=C double bond while incorporating deuterium atoms specifically at positions 2 and 3.
| Parameter | Value |
|---|---|
| Molecular Formula | C₆H₁₀D₂O |
| Monoisotopic Molecular Weight | 102.1019 g/mol (calculated) |
| Parent Compound CAS | 928-94-9 (Z-isomer) |
| Configuration | Z (cis) |
| Deuteration Sites | Positions 2 and 3 |
| Bond Configuration | Double bond between C2-C3 positions |
Physical State and Appearance
Like its non-deuterated counterpart, 2Z-Hexen-1-ol-2,3-d2 is likely a colorless liquid at standard temperature and pressure, with similar organoleptic properties to the parent compound, which has a green, fruity odor characteristic of freshly cut grass.
Physicochemical Properties
Comparative Properties with Non-Deuterated Analog
While specific experimental data for 2Z-Hexen-1-ol-2,3-d2 is limited, its properties can be reasonably estimated based on the parent compound with slight modifications due to the kinetic isotope effect.
Spectroscopic Characteristics
The deuteration at positions 2 and 3 introduces characteristic spectroscopic differences that can be used for identification and quantification purposes.
NMR Spectroscopy
In ¹H NMR spectroscopy, 2Z-Hexen-1-ol-2,3-d2 would exhibit notable differences compared to the non-deuterated analog:
-
Absence of signals corresponding to positions 2 and 3 due to deuterium substitution
-
Simplified coupling patterns for adjacent protons
-
Reduced signal integration corresponding to the loss of two protons
The ¹H NMR spectrum of non-deuterated (Z)-2-hexen-1-ol in CDCl₃ shows characteristic signals at 5.5-5.6 ppm (position 2) and 5.6-5.7 ppm (position 3) , which would be absent in the deuterated variant.
Mass Spectrometry
Mass spectrometric analysis reveals key differences:
-
Molecular ion at m/z 102 (versus m/z 100 for non-deuterated compound)
-
Characteristic fragmentation pattern with +2 amu shift for fragments containing the deuterated positions
-
Retention time differences in gas chromatography due to the isotope effect
Synthesis Methods
Standard Deuteration Approaches
The synthesis of 2Z-Hexen-1-ol-2,3-d2 typically follows established methodologies for deuterium incorporation at specific positions:
Two-Step Deuteration Procedure
Based on similar deuteration approaches described in the literature , a likely synthetic pathway involves:
-
Selective reduction of an appropriate deuterated precursor
-
Control of stereochemistry to ensure Z-configuration
As noted in search result : "The newly prepared compound d-II was synthesized in a simple two-step procedure, and formation of the main isotopomers was studied in model systems," suggesting similar approaches may be viable for 2Z-Hexen-1-ol-2,3-d2.
Stereoselective Synthesis
Maintaining the Z-configuration during synthesis is critical. This may be accomplished through:
-
Catalytic hydrogenation with deuterium gas (D₂) using Lindlar catalyst
-
Wittig reactions using deuterated reagents with Z-selectivity
-
Reduction of deuterated alkynes with controlled stereochemistry
Analytical Applications
Isotope Dilution Assay (IDA)
The primary application of 2Z-Hexen-1-ol-2,3-d2 is in isotope dilution assays for precise quantification of the non-deuterated analog in complex matrices. This technique offers several advantages:
-
Compensation for analyte losses during sample preparation
-
Correction for matrix effects during analysis
-
Enhanced precision and accuracy in quantification
As noted in search result : "These molecules are used as internal standards in quantification experiments based on isotope dilution assay."
GC-MS Analysis
Gas chromatography-mass spectrometry (GC-MS) applications benefit significantly from deuterated standards:
| Analytical Parameter | Advantage with 2Z-Hexen-1-ol-2,3-d2 |
|---|---|
| Limit of Detection | Improved through reduction of background interference |
| Quantification | Enhanced precision with isotope dilution methodology |
| Matrix Effects | Minimized through use of chemically identical internal standard |
| Selectivity | Increased through mass shift of deuterated compound |
Research Applications
Flavor and Fragrance Research
(Z)-2-Hexen-1-ol is a significant component in many natural flavors and fragrances. The deuterated analog enables precise tracking and quantification in complex matrices:
"The E-isomer has been isolated from tea and is a constituent of many fruits (e.g. apples, grapes). It is also present in asparagus (cooked or raw), cooked potato, cooked beef, beer, cognac, white wine, soybean and olives. The Z-isomer is found in cereals and cereal products, currants, and hops."
Metabolic Studies
Deuterated compounds serve as valuable tools in metabolic research:
-
Tracing metabolic pathways of (Z)-2-hexen-1-ol in biological systems
-
Distinguishing between endogenous and exogenous sources
-
Investigating enzymatic reactions and kinetics with the kinetic isotope effect
Food Chemistry Applications
The deuterated compound offers valuable insights in food chemistry:
"The Z-isomer is also a food flavouring for baked goods and candies, producing a fresher note than the E-isomer."
Using 2Z-Hexen-1-ol-2,3-d2 allows researchers to:
-
Track flavor development during food processing
-
Measure rate of flavor release during consumption
-
Quantify flavor stability during storage
Comparison with Related Compounds
Structural Isomers
| Compound | Structure | Key Differences |
|---|---|---|
| (E)-2-Hexen-1-ol-2,3-d2 | Trans configuration | Different spatial arrangement at double bond |
| 3-Hexen-1-ol-2,3-d2 | Double bond at C3-C4 | Position of unsaturation differs |
| 5-Hexen-1-ol | Terminal double bond | Fundamentally different reactivity profile |
Related Deuterated Compounds
Related deuterated compounds mentioned in the literature include:
"[5,6-2H2]-(Z)-1,5-octadien-3-one (d-I) and [1-2H1;2,2-2H1;1]-1-octen-3-one (d-II)"
These compounds share similar applications in isotope dilution assays for volatile lipid degradation products.
Detection Methods
Instrumental Analysis
Various analytical techniques are suitable for detecting and quantifying 2Z-Hexen-1-ol-2,3-d2:
| Technique | Application | Advantage |
|---|---|---|
| GC-MS | Quantitative analysis | High sensitivity with selective ion monitoring |
| NMR Spectroscopy | Structural confirmation | Direct observation of deuterium incorporation |
| IR Spectroscopy | Functional group confirmation | C-D stretching bands distinct from C-H |
| HPLC-MS | Liquid sample analysis | Compatible with thermally labile matrices |
Specialized Detection Methods
Advanced methods relevant to deuterated compound analysis include:
-
Deuterium NMR (²H-NMR) for direct observation of deuterium atoms
-
Isotope ratio mass spectrometry (IRMS) for precise isotopic composition determination
-
Tandem mass spectrometry (MS/MS) for enhanced structural characterization
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume